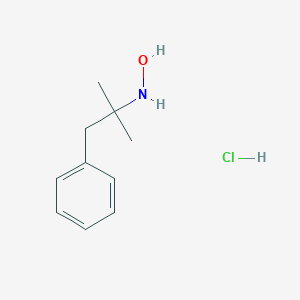

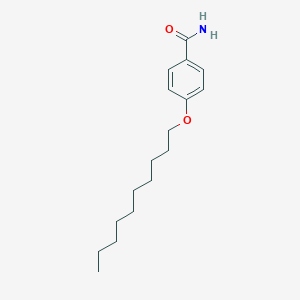

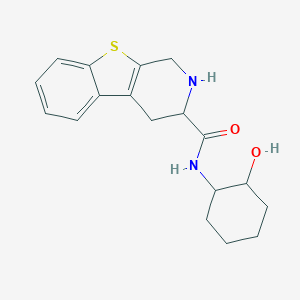

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Descripción general

Descripción

The compound "3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the amino group on the phenyl ring suggests potential for various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been described in several studies. For instance, an analogue of amiloride, which is a diuretic, was synthesized by replacing the acylguanidine moiety with a 1,2,4-oxadiazol-3-amine unit, showing similar diuretic profiles in animal models . Another study reported the synthesis of 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) from sodium dicyanamide using hydroxylamine hydrochloride in a one-step procedure, which was characterized using various spectroscopic techniques . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride".

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been confirmed using single X-ray crystallography in some cases . This technique allows for the determination of the precise arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives exhibit a range of chemical behaviors. For example, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole can undergo rearrangement into triazoles or hydrolysis depending on the solvent and conditions . The reactivity of these compounds in different environments, such as toluene versus dioxane/water, can lead to different reaction pathways . This suggests that "3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride" may also exhibit solvent-dependent reactivity.

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as density and thermal stability, have been assessed using techniques like thermogravimetric analysis. For example, AOD and its salts showed densities ranging from 1.64 to 1.76 g/cc and were evaluated for their thermal stabilities . The chemical properties, including reactivity in acetylation reactions, have been demonstrated to be anisotropic, with different products forming on different crystal facets . These findings could be relevant to the physical and chemical property analysis of "3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride".

Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, including derivatives like 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, are recognized for their broad therapeutic applications due to effective binding with various enzymes and receptors in biological systems. The structural uniqueness of the 1,3,4-oxadiazole ring facilitates numerous weak interactions, making these derivatives valuable in the treatment of various ailments. These compounds are extensively explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Synthetic Approaches and Biological Activities

The diversity in synthetic approaches for 1,3,4-oxadiazole derivatives paves the way for creating bio-promising structures, with significant emphasis on their antimicrobial, antitumor, and other pharmacological activities. These efforts include classical synthesis methods and modern techniques like microwave synthesis and heterofunctionalization, offering new pathways to potent and less toxic medicinal agents with a wide range of biological activities (Karpenko et al., 2020).

Metal-Ion Sensing Applications

Beyond pharmacological significance, 1,3,4-oxadiazole scaffolds find applications in chemical sensing, particularly in metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms) make these molecules prominent for developing chemosensors. This review underscores the synthetic routes for 1,3,4-oxadiazoles and their role in selective metal-ion sensing, highlighting the mechanisms involved in detection processes (Sharma et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUMYAYZJJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611364 | |

| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |

CAS RN |

145878-51-9 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145878-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)